molecular formula C3H4ClF3O B2422516 2-(Chloromethoxy)-1,1,1-trifluoroethane CAS No. 21937-47-3

2-(Chloromethoxy)-1,1,1-trifluoroethane

Cat. No. B2422516
CAS RN: 21937-47-3
M. Wt: 148.51
InChI Key: ROOXDWUGQRXXDK-UHFFFAOYSA-N
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Description

The compound “2-(Chloromethoxy)-1,1,1-trifluoroethane” is an organofluorine compound, which means it contains a carbon-fluorine bond. Organofluorine compounds are known for their high stability and are often used in pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of “2-(Chloromethoxy)-1,1,1-trifluoroethane” would consist of a trifluoroethane backbone with a chloromethoxy group attached to the second carbon. The presence of fluorine atoms would likely make the molecule highly polar .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethoxy)-1,1,1-trifluoroethane” would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Catalytic Cleavage

Xiaojun and Qing-Yun (2012) explored the reductive cleavage of the unactivated carbon-chlorine bond of 2-chloro-1,1,1-trifluoroethane (HCFC-133a) using Ni(0) or Cu(0) as catalysts. This process resulted in the production of 1,1,1-trifluoroethane (HFC-143a) or 1,1-difluoroethylene (VDF) with high yields, demonstrating a potential application in chemical synthesis and material processing (Xiaojun & Qing-Yun, 2012).

Conformational Study

A study by Hermann, Mack, and Oberhammer (2000) investigated the geometric structure and conformational properties of desflurane and isoflurane, which are closely related to 2-(Chloromethoxy)-1,1,1-trifluoroethane. Their research contributes to the understanding of the molecular structure of similar compounds (Hermann, Mack, & Oberhammer, 2000).

Synthesis of Fluorinated Compounds

Wang, Yang, and Xiang (2013) developed a method for the efficient synthesis of 1-chloro-2,2-difluoroethylene from 1,2,2-trichloro-1,1-difluoroethane. Their approach involves reductive dechlorination, highlighting the potential of using 2-(Chloromethoxy)-1,1,1-trifluoroethane derivatives in the industrial production of fluorinated compounds (Wang, Yang, & Xiang, 2013).

Photoexcitation Dynamics

A study by Saha et al. (2013) on the photodissociation dynamics of 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) contributes to understanding the photoexcitation of similar compounds like 2-(Chloromethoxy)-1,1,1-trifluoroethane, particularly in the context of bond scission and formation under certain conditions (Saha et al., 2013).

Chemical Transformations

Hu and Chen (2010) demonstrated the reactivity of 1,1,1-trichloro-2,2,2-trifluoroethane with aldehydes, producing compounds with a CF3CCl2-moiety. This study provides insight into the reactivity of similar chlorofluorocarbons in chemical transformations (Hu & Chen, 2010).

Safety And Hazards

The safety and hazards associated with “2-(Chloromethoxy)-1,1,1-trifluoroethane” would depend on factors such as its reactivity, toxicity, and volatility. As with all chemicals, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

2-(chloromethoxy)-1,1,1-trifluoroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClF3O/c4-2-8-1-3(5,6)7/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOXDWUGQRXXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethoxy)-1,1,1-trifluoroethane

CAS RN

21937-47-3
Record name 2-(chloromethoxy)-1,1,1-trifluoroethane
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